

GNF362: A Potent Inhibitor of Itpka and Itpka Inositol Kinases

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GNF362	
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GNF362, a selective and orally bioavailable small molecule inhibitor, has demonstrated potent activity against inositol 1,4,5-trisphosphate 3-kinase (ITPK) isoforms Itpka and Itpkc. This guide provides a comprehensive comparison of **GNF362**'s selectivity, supported by experimental data and detailed methodologies, for researchers in drug discovery and development.

GNF362 was initially identified as a highly potent inhibitor of Itpkb, another member of the ITPK family. However, subsequent biochemical assays have revealed that it also effectively inhibits Itpka and Itpkc, which are key enzymes in the regulation of intracellular calcium signaling through the phosphorylation of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4).[1][2]

Comparative Selectivity of GNF362

Biochemical assays were performed to determine the half-maximal inhibitory concentration (IC50) of **GNF362** against the three ITPK isoforms. The results demonstrate that while **GNF362** is most potent against Itpkb, it exhibits significant inhibitory activity against Itpka and Itpkc in the nanomolar range.

Kinase	GNF362 IC50 (nM)
Itpka	20
Itpkb	9
Itpkc	19



Caption: In vitro inhibitory activity of GNF362 against Itpka, Itpkb, and Itpkc.[1]

To further assess its selectivity, **GNF362** was screened against a large panel of over 150 protein and lipid kinases. The results of this broad kinase profiling revealed that **GNF362** has no significant off-target activity, highlighting its high selectivity for the ITPK family.[3]

Experimental Methodologies

The inhibitory activity of **GNF362** against Itpka and Itpkc was determined using the Kinase-Glo® luminescent kinase assay platform. This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence is inversely correlated with kinase activity.

Kinase-Glo® Assay Protocol for Itpka and Itpkc

- Reaction Setup: Purified Itpka or Itpkc enzyme was incubated with its substrate, inositol
 1,4,5-trisphosphate (IP3), and a defined concentration of ATP in a kinase reaction buffer.
- Inhibitor Addition: GNF362 was added to the reaction mixture at varying concentrations to determine its dose-dependent inhibitory effect.
- Incubation: The kinase reactions were incubated at room temperature for a specified period to allow for the enzymatic reaction to proceed.
- ATP Detection: An equal volume of Kinase-Glo® Reagent was added to each well. This
 reagent simultaneously terminates the kinase reaction and initiates a luciferase-based
 reaction that produces light in proportion to the amount of remaining ATP.
- Luminescence Measurement: The luminescent signal was measured using a luminometer.
- Data Analysis: The IC50 values were calculated by plotting the percentage of kinase inhibition against the logarithm of the GNF362 concentration and fitting the data to a sigmoidal dose-response curve.

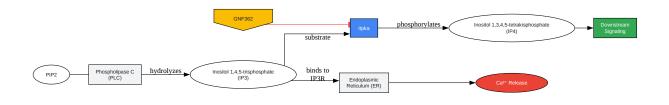
Signaling Pathways of Itpka and Itpkc

Itpka and Itpkc are critical regulators of intracellular calcium signaling. They function by phosphorylating the second messenger IP3 at the 3-position, converting it to IP4. This action



terminates the IP3-mediated calcium release from intracellular stores and initiates downstream signaling events mediated by IP4.

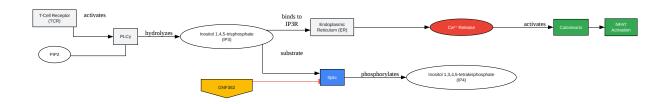
Itpka Signaling Pathway



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Caption: Simplified Itpka signaling pathway and the inhibitory action of GNF362.

Itpkc Signaling Pathway



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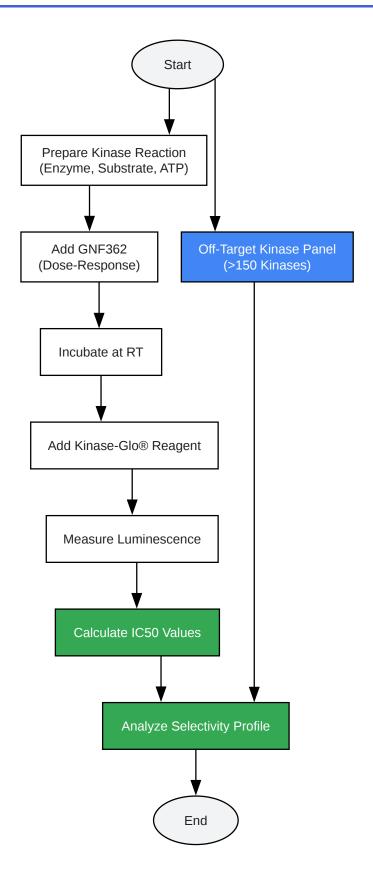
Caption: Simplified Itpkc signaling pathway in T-cells and the inhibitory action of GNF362.



Experimental Workflow for GNF362 Selectivity Profiling

The following diagram illustrates the workflow for assessing the selectivity of **GNF362** against Itpka and Itpkc.





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Caption: Workflow for determining the selectivity of GNF362.



In conclusion, **GNF362** is a highly selective and potent inhibitor of Itpka and Itpkc. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers investigating the role of these kinases in cellular signaling and for the development of novel therapeutics targeting these pathways.

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References

- 1. portlandpress.com [portlandpress.com]
- 2. GNF362 | selective and potent ITPKB inhibitor | TargetMol [targetmol.com]
- 3. Inhibition of the Inositol Kinase Itpkb Augments Calcium Signaling in Lymphocytes and Reveals a Novel Strategy to Treat Autoimmune Disease PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GNF362: A Potent Inhibitor of Itpka and Itpkc Inositol Kinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575103#validating-gnf362-s-selectivity-against-itpka-and-itpkc]

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